

Application of "11-Oxahomoaminopterin" in microbiology

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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

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Application of 10-Deazaaminopterin in Microbiology

Introduction

While the compound "11-Oxahomoaminopterin" is not documented in existing scientific literature, this report focuses on a closely related and well-studied antifolate, 10-deazaaminopterin (10-DAAM). This compound has demonstrated significant antimicrobial properties, particularly against folate-dependent bacteria. This document provides detailed application notes, experimental protocols, and data concerning the use of 10-deazaaminopterin in a microbiological context, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action

10-deazaaminopterin functions as a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, 10-deazaaminopterin disrupts DNA synthesis and repair, leading to the cessation of cell growth and division in susceptible microorganisms.

Data Presentation

The inhibitory activity of 10-deazaaminopterin has been evaluated against several microorganisms, with notable efficacy against species of *Lactobacillus* and *Streptococcus*. The

following tables summarize the available quantitative data for 10-deazaaminopterin and its derivatives.

Table 1: Inhibitory Activity of 10-Deazaaminopterin Against *Lactobacillus casei*

Compound	Target	Activity Type	Value	Reference
10-deazaaminopterin	Dihydrofolate Reductase	IC ₅₀	16 nM	[1]
10-deazaaminopterin	Whole Cell	Growth Inhibition	Potent	[2]
10-alkyl-10-deazaaminopterin	Whole Cell	Growth Inhibition	Equipotent to 10-deazaaminopterin	[2]

Table 2: Comparative Inhibitory Activity of 10-Propargyl-10-deazaaminopterin

Compound	Target	Activity Type	Relative Potency	Reference
10-propargyl-10-deazaaminopterin	L1210 Cells	Growth Inhibition	~5 times more potent than Methotrexate	[3]
10-propargyl-10-deazaaminopterin	L1210 DHFR	Enzyme Inhibition	One-third as potent as Methotrexate	[3]

Note: Specific Minimum Inhibitory Concentration (MIC) values for 10-deazaaminopterin against *Lactobacillus casei* and *Streptococcus faecium* were not available in the reviewed literature. The provided protocols describe how these values can be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of 10-Deazaaminopterin

This protocol describes a method for determining the MIC of 10-deazaaminopterin against *Lactobacillus casei* and *Streptococcus faecium* using a broth microdilution method.

Materials:

- 10-deazaaminopterin (stock solution of 1 mg/mL in a suitable solvent, e.g., DMSO, sterilized by filtration)
- *Lactobacillus casei* (e.g., ATCC 393) or *Streptococcus faecium* (e.g., ATCC 19434)
- Appropriate growth medium (e.g., MRS broth for *L. casei*, Brain Heart Infusion (BHI) broth for *S. faecium*)
- Sterile 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS)
- Spectrophotometer
- Incubator

Procedure:

- Bacterial Inoculum Preparation:
 - Culture the test organism overnight in the appropriate broth medium at its optimal temperature (e.g., 37°C).
 - Dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Further dilute the bacterial suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution of 10-Deazaaminopterin:

- In a 96-well plate, add 100 μ L of sterile broth to all wells.
- Add 100 μ L of the 10-deazaaminopterin stock solution to the first well of a row and mix well.
- Perform a 2-fold serial dilution by transferring 100 μ L from the first well to the second, and so on, down the row. Discard 100 μ L from the last well containing the compound. This will create a range of concentrations.
- Inoculation:
 - Add 10 μ L of the prepared bacterial inoculum to each well, including a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
- Incubation:
 - Cover the plate and incubate at the optimal growth temperature for the bacterium for 18-24 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of 10-deazaaminopterin that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the inhibition of DHFR from *Lactobacillus casei* or *Streptococcus faecium* by 10-deazaaminopterin.

Materials:

- Purified DHFR from the test organism
- 10-deazaaminopterin (various concentrations)
- Dihydrofolate (DHF), substrate

- NADPH, cofactor
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
- UV-Vis spectrophotometer

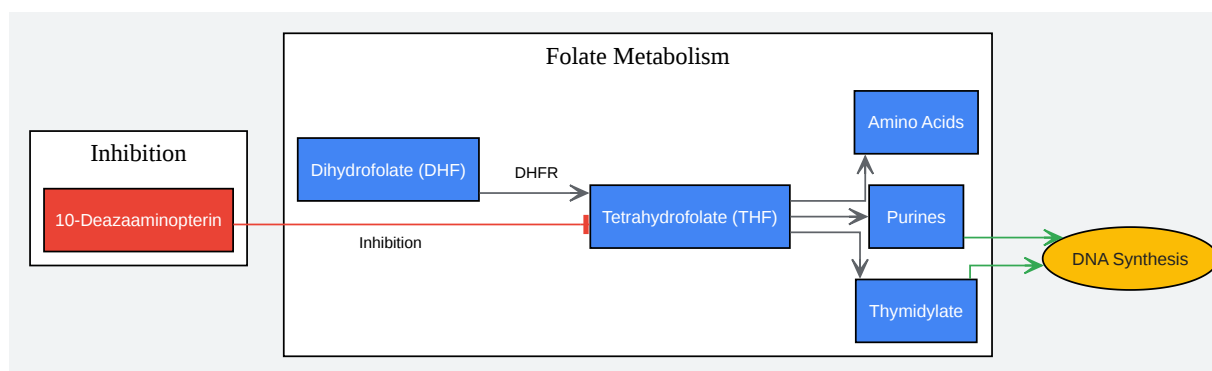
Procedure:

- Reaction Mixture Preparation:
 - In a quartz cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH (e.g., 100 μ M), and the desired concentration of 10-deazaaminopterin.
 - Include a control reaction with no inhibitor.
- Enzyme Addition:
 - Add a specific amount of purified DHFR enzyme to the reaction mixture and incubate for a few minutes at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
- Initiation of Reaction:
 - Initiate the enzymatic reaction by adding DHF (e.g., 50 μ M) to the cuvette and mix quickly.
- Data Acquisition:
 - Immediately monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺.
 - The rate of the reaction is proportional to the slope of the linear portion of the absorbance vs. time plot.
- IC₅₀ Determination:
 - Calculate the percentage of inhibition for each concentration of 10-deazaaminopterin relative to the control reaction with no inhibitor.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC_{50} value is the concentration of 10-deazaaminopterin that causes 50% inhibition of the DHFR activity, determined by fitting the data to a suitable dose-response curve.

Visualizations

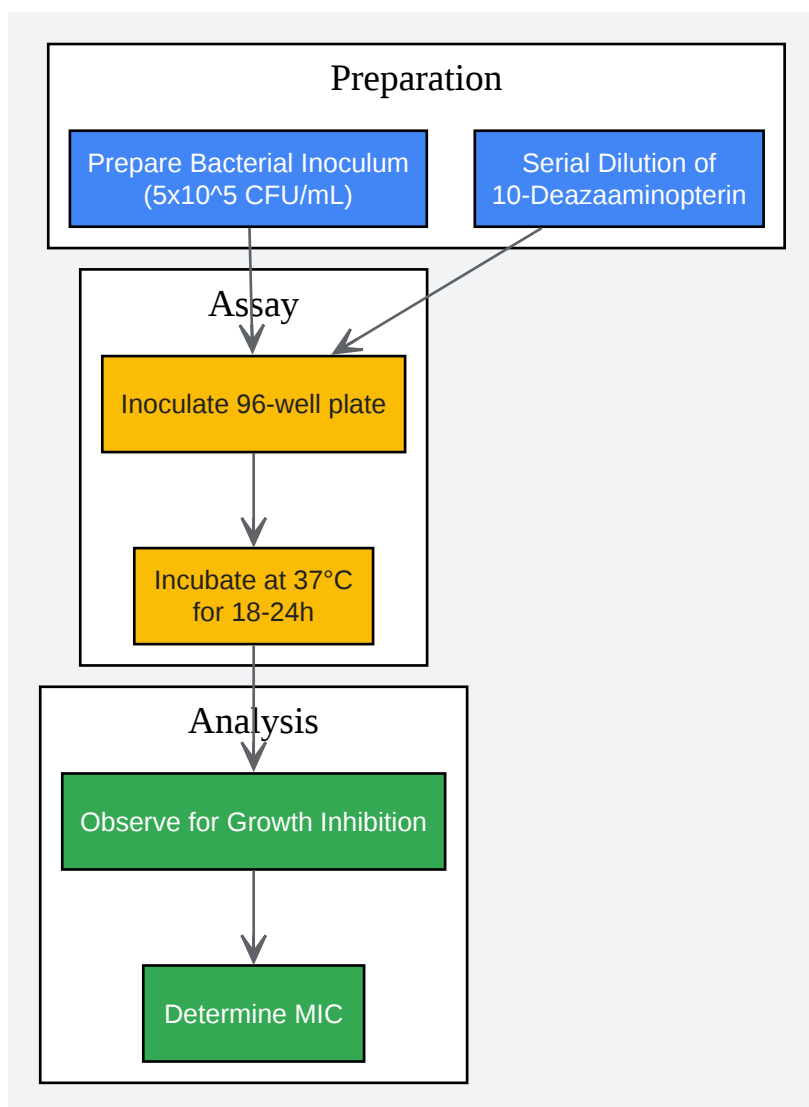
Diagram 1: Folate Metabolism and Site of Action of 10-Deazaaminopterin



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Caption: Mechanism of action of 10-deazaaminopterin in inhibiting the folate pathway.

Diagram 2: Experimental Workflow for MIC Determination



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

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